Cas no 1123-40-6 (4,4-dimethylpiperidine-2,6-dione)

4,4-Dimethylpiperidine-2,6-dione is a cyclic diketone derivative featuring two carbonyl groups at the 2- and 6-positions and dimethyl substituents at the 4-position. This compound is of interest in synthetic organic chemistry due to its rigid structure, which can serve as a versatile intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and ligands. The steric and electronic effects imparted by the dimethyl groups influence its reactivity, making it useful in selective transformations. Its stability under various conditions and compatibility with multiple reaction pathways enhance its utility in research and industrial applications. The compound is typically handled under standard laboratory conditions, requiring no specialized precautions beyond those for typical organic reagents.
4,4-dimethylpiperidine-2,6-dione structure
1123-40-6 structure
商品名:4,4-dimethylpiperidine-2,6-dione
CAS番号:1123-40-6
MF:C7H11NO2
メガワット:141.1677
MDL:MFCD00006671
CID:40835
PubChem ID:87567844

4,4-dimethylpiperidine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 4,4-Dimethylpiperidine-2,6-dione
    • 3,3-Dimethylglutarimide
    • 3.3-Dimethylglutarimide
    • 4,4-Dimethyl-2,6-piperidinedione
    • 2,6-Piperidinedione, 4,4-dimethyl-
    • GLUTARIMIDE, 3,3-DIMETHYL-
    • beta,beta-Dimethylglutarimide
    • 3,3-dimethyl-glutarimide
    • 5S2HK9A9UM
    • YUJCWMGBRDBPDL-UHFFFAOYSA-N
    • .beta.,.beta.-Dimethylglutarimide
    • NSC58194
    • 4,6-piperidinedione
    • Glutarimide,3-dimethyl-
    • 2, 4,4-dimethyl-
    • 3,3-Dimethyl glutarimide
    • NCIOpen2_002161
    • S
    • J-002755
    • UNII-5S2HK9A9UM
    • CS-W022042
    • NS00023627
    • MFCD00006671
    • SB12741
    • DTXSID7074454
    • A802555
    • D1324
    • 4 pound not4-Dimethylpiperidine-2 pound not6-dione
    • 4,4-dimethyl-piperidine-2,6-dione
    • FT-0614081
    • STR01447
    • AKOS003234737
    • AMY3786
    • BRN 0111981
    • SY047201
    • BAA12340
    • EN300-65477
    • NSC-58194
    • P10020
    • SCHEMBL1352364
    • 3,3-Dimethylglutarimide, 99%
    • Z57475062
    • NSC 58194
    • 1123-40-6
    • NSC99206
    • InChI=1/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10
    • EINECS 214-373-4
    • NSC-99206
    • DB-041079
    • 4,4-dimethylpiperidine-2,6-dione
    • MDL: MFCD00006671
    • インチ: 1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10)
    • InChIKey: YUJCWMGBRDBPDL-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C(N1[H])=O
    • BRN: 0111981

計算された属性

  • せいみつぶんしりょう: 141.07900
  • どういたいしつりょう: 141.078979
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.1522 (rough estimate)
  • ゆうかいてん: 145.0 to 148.0 deg-C
  • ふってん: 258.21°C (rough estimate)
  • フラッシュポイント: 125.3 °C
  • 屈折率: 1.5026 (estimate)
  • すいようせい: Soluble in water.
  • PSA: 46.17000
  • LogP: 0.77800
  • FEMA: 3251
  • ようかいせい: 未確定

4,4-dimethylpiperidine-2,6-dione セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319
  • 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • 危険物輸送番号:2811
  • WGKドイツ:2
  • 危険カテゴリコード: 22-36/37/38-43
  • セキュリティの説明: S26-S36/37
  • RTECS番号:MA4348000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:6.1(b)
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • 包装グループ:III
  • 包装等級:III
  • 包装カテゴリ:III
  • 危険レベル:6.1(b)
  • 危険レベル:6.1(b)

4,4-dimethylpiperidine-2,6-dione 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4,4-dimethylpiperidine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-65477-0.25g
4,4-dimethylpiperidine-2,6-dione
1123-40-6 95%
0.25g
$19.0 2023-02-13
eNovation Chemicals LLC
D496681-25G
4,4-dimethylpiperidine-2,6-dione
1123-40-6 97%
25g
$60 2023-09-03
Chemenu
CM105753-100g
4,4-dimethylpiperidine-2,6-dione
1123-40-6 97%
100g
$421 2023-03-07
TRC
D460095-500mg
4,4-Dimethylpiperidine-2,6-dione
1123-40-6
500mg
$ 80.00 2022-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22196-25g
3,3-Dimethylglutarimide, 99%
1123-40-6 99%
25g
¥1188.00 2023-02-25
Aaron
AR003L53-10g
4,4-dimethylpiperidine-2,6-dione
1123-40-6 97%
10g
$18.00 2025-01-22
Aaron
AR003L53-25g
4,4-dimethylpiperidine-2,6-dione
1123-40-6 97%
25g
$45.00 2025-01-22
eNovation Chemicals LLC
D496681-50g
4,4-dimethylpiperidine-2,6-dione
1123-40-6 97%
50g
$150 2025-02-22
abcr
AB133926-25g
3,3-Dimethylglutarimide; .
1123-40-6
25g
€138.50 2025-02-13
Ambeed
A112146-1g
4,4-Dimethylpiperidine-2,6-dione
1123-40-6 98%
1g
$7.0 2025-02-27

4,4-dimethylpiperidine-2,6-dione 関連文献

4,4-dimethylpiperidine-2,6-dioneに関する追加情報

Professional Introduction to 4,4-dimethylpiperidine-2,6-dione (CAS No. 1123-40-6)

4,4-dimethylpiperidine-2,6-dione, identified by the Chemical Abstracts Service number 1123-40-6, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This bidentate nitrogen-containing compound features a piperidine core with two carbonyl groups at the 2 and 6 positions, making it a versatile intermediate in the development of various bioactive molecules. Its unique structural framework allows for diverse functionalization, enabling its application in synthesizing complex pharmacophores.

The compound’s molecular structure, characterized by a rigid piperidine ring substituted with two methyl groups and acetyl groups at the 2 and 6 positions, contributes to its stability and reactivity under various chemical conditions. This stability is particularly advantageous in multi-step synthetic pathways where intermediates must withstand harsh reaction environments. The presence of electron-withdrawing carbonyl groups enhances its participation in nucleophilic addition reactions, making it a valuable building block for constructing more intricate molecular architectures.

In recent years, 4,4-dimethylpiperidine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry. Its ability to act as a chelating agent has opened doors for the development of novel metal-organic frameworks (MOFs) and coordination complexes with therapeutic implications. These complexes have shown promise in targeted drug delivery systems, where the chelating properties of the compound can selectively bind to metal ions for therapeutic purposes.

One of the most compelling aspects of 4,4-dimethylpiperidine-2,6-dione is its role as a precursor in the synthesis of biologically active heterocycles. Researchers have leveraged its structural motif to develop derivatives with enhanced pharmacological properties. For instance, modifications at the 2 and 6 positions have led to compounds with significant antimicrobial and anti-inflammatory activities. These derivatives have been evaluated in preclinical studies, demonstrating potential as lead compounds for further drug development.

The compound’s reactivity also makes it an attractive candidate for catalytic applications. In particular, its ability to participate in condensation reactions has been exploited in the synthesis of Schiff bases and other nitrogen-containing heterocycles. These reactions are crucial in pharmaceutical manufacturing, as they allow for the rapid construction of complex molecular frameworks with desired biological activities. The efficiency and selectivity of these reactions have been further enhanced by employing 4,4-dimethylpiperidine-2,6-dione as an intermediate.

Recent advancements in computational chemistry have also highlighted the importance of 4,4-dimethylpiperidine-2,6-dione in drug design. Molecular modeling studies have revealed its potential as a scaffold for designing molecules with improved binding affinity to biological targets. These studies have provided valuable insights into optimizing the compound’s structure for enhanced pharmacokinetic properties, such as solubility and metabolic stability. Such findings are critical for translating laboratory discoveries into viable therapeutic agents.

The industrial significance of 4,4-dimethylpiperidine-2,6-dione cannot be overstated. Its synthesis has been refined to achieve high yields and purity levels suitable for large-scale pharmaceutical production. Continuous improvements in synthetic methodologies have reduced costs and environmental impact while maintaining or improving product quality. These advancements have made it more feasible to incorporate this compound into industrial processes for manufacturing high-value pharmaceuticals.

Moreover, the versatility of 4,4-dimethylpiperidine-2,6-dione extends beyond pharmaceutical applications. It has found utility in materials science as a precursor for high-performance polymers and coatings. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength, making it valuable for demanding industrial applications. Such interdisciplinary uses underscore its broad appeal across multiple scientific domains.

As research continues to uncover new applications for 4,4-dimethylpiperidine-2,6-dione, collaborations between academia and industry are becoming increasingly vital. These partnerships facilitate the rapid translation of laboratory findings into commercial products while fostering innovation through shared expertise and resources. The ongoing exploration of this compound’s potential is likely to yield further breakthroughs that will shape future developments in chemistry and medicine.

In conclusion,4,4-dimethylpiperidine-2,6-dione (CAS No. 1123-40-6) represents a cornerstone molecule in modern chemical research with far-reaching implications across multiple disciplines. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As our understanding of its properties expands through continued investigation, this compound promises to remain at the forefront of scientific discovery well into the future.

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